molecular formula C21H18ClNO B5623109 N-(2-chloro-4,6-dimethylphenyl)-4-biphenylcarboxamide

N-(2-chloro-4,6-dimethylphenyl)-4-biphenylcarboxamide

Cat. No. B5623109
M. Wt: 335.8 g/mol
InChI Key: UIHXHFWBCONLJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-chloro-4,6-dimethylphenyl)-4-biphenylcarboxamide often involves nucleophilic substitution reactions followed by catalytic reduction processes. For instance, a related compound was synthesized using nucleophilic substitution of a dimethylbiphenyl derivative with p-chloronitrobenzene in the presence of K2CO3, followed by reduction with a hydrazine/Pd-C system (Liaw et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of similar compounds often involves X-ray diffraction and molecular orbital calculations to understand intermolecular interactions, conformations, and packing within the crystal structure. Such analyses reveal the impact of intramolecular hydrogen bonding on the planarity and stacking energies of molecules (Malone et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound include polycondensation reactions with aromatic dicarboxylic acids, leading to the formation of aromatic polyamides with distinct mechanical and thermal properties. These reactions highlight the compound's role in creating materials with specific desirable attributes, such as tensile strength and thermal stability (Liaw et al., 1998).

Physical Properties Analysis

The physical properties of materials derived from compounds like this compound are characterized by techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These analyses provide insights into the glass transition temperatures, melting temperatures, and thermal degradation patterns of the resulting polymers, demonstrating their potential for various applications based on their thermal and mechanical stability (Liaw et al., 1998).

Chemical Properties Analysis

The chemical properties of compounds related to this compound, such as their solubility in organic solvents and their ability to form amorphous polymer films, are crucial for their application in materials science. These properties are determined by the compound's molecular structure, which influences its interactions with solvents and its behavior during film formation processes (Liaw et al., 1998).

Safety and Hazards

The safety data sheets of related compounds such as “2-Chloro-4,6-dimethylphenyl isocyanate” provide information about potential hazards, including environmental hazards, health hazards, and physical hazards .

Future Directions

The future directions of research on “N-(2-chloro-4,6-dimethylphenyl)-4-biphenylcarboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of its potential applications in various fields .

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO/c1-14-12-15(2)20(19(22)13-14)23-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHXHFWBCONLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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